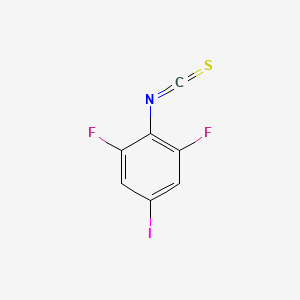
2,6-Difluoro-4-iodophenyl Isothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Difluoro-4-iodophenyl Isothiocyanate is an organic compound that belongs to the class of isothiocyanates. These compounds are characterized by the functional group -N=C=S. The presence of fluorine and iodine atoms in the phenyl ring makes this compound unique and potentially useful in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,6-Difluoro-4-iodophenyl Isothiocyanate can be synthesized from its corresponding amine, 2,6-difluoro-4-iodoaniline. The synthetic process involves the reaction of the amine with carbon disulfide (CS2) in the presence of a base to form a dithiocarbamate intermediate. This intermediate is then treated with a desulfurylation reagent, such as cyanuric acid, to yield the isothiocyanate product .
Industrial Production Methods
The industrial production of isothiocyanates typically involves similar synthetic routes but on a larger scale. The choice of solvent and reaction conditions is crucial for the successful formation of the desired product. The process is designed to be economical and suitable for scale-up activities .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Difluoro-4-iodophenyl Isothiocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles, such as amines, to form thioureas.
Addition Reactions: The compound can react with nucleophiles to form addition products.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include amines, thiols, and alcohols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions include thioureas, thioamides, and various heterocyclic compounds. These products are often valuable intermediates in organic synthesis and pharmaceutical research .
Aplicaciones Científicas De Investigación
2,6-Difluoro-4-iodophenyl Isothiocyanate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor to bioactive molecules.
Industry: The compound is used in the synthesis of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2,6-Difluoro-4-iodophenyl Isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic and can react with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity can lead to the formation of covalent bonds, potentially altering the function of the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Difluorophenyl Isothiocyanate: Similar in structure but lacks the iodine atom.
2,4-Difluorophenyl Isothiocyanate: Similar but with different fluorine substitution pattern.
2-Iodophenyl Isothiocyanate: Similar but lacks the fluorine atoms .
Uniqueness
The presence of both fluorine and iodine atoms in 2,6-Difluoro-4-iodophenyl Isothiocyanate makes it unique. These substituents can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C7H2F2INS |
|---|---|
Peso molecular |
297.07 g/mol |
Nombre IUPAC |
1,3-difluoro-5-iodo-2-isothiocyanatobenzene |
InChI |
InChI=1S/C7H2F2INS/c8-5-1-4(10)2-6(9)7(5)11-3-12/h1-2H |
Clave InChI |
GJKFZLDSYPCRDC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)N=C=S)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



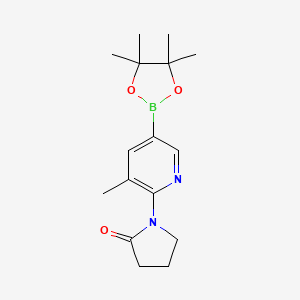
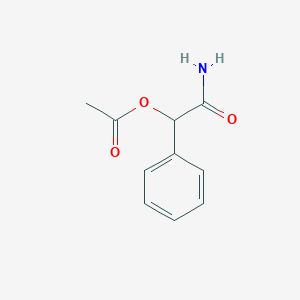
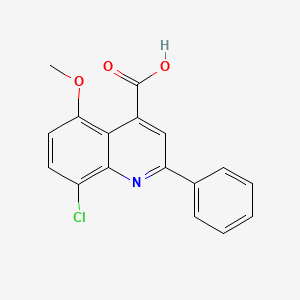
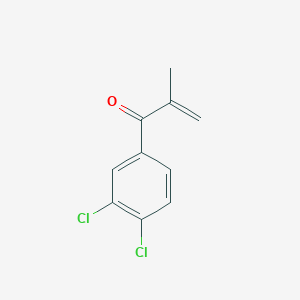
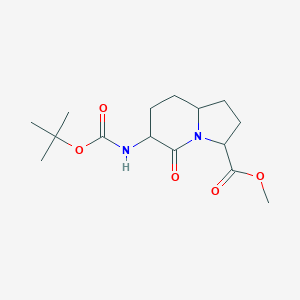
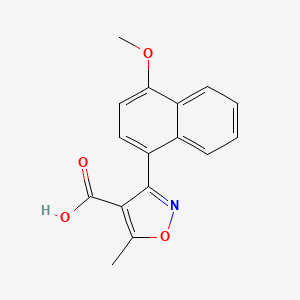
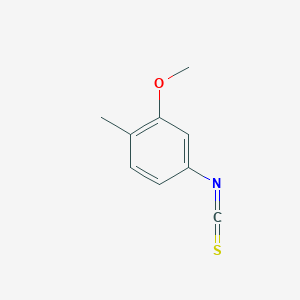
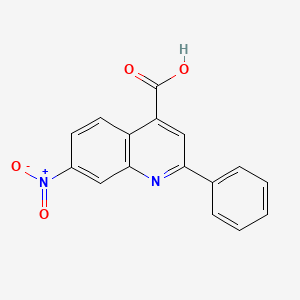
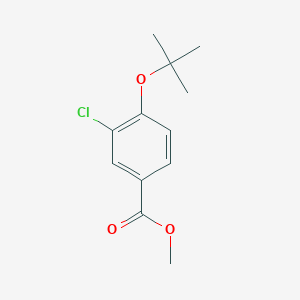
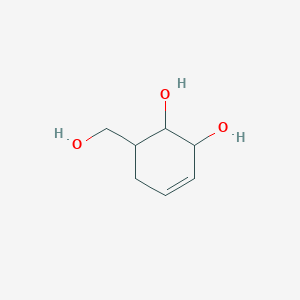
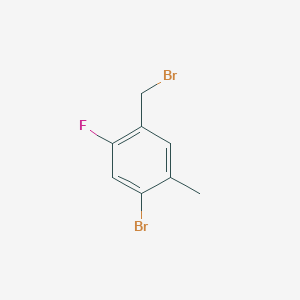
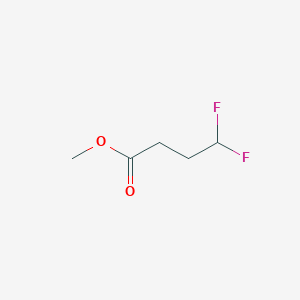
![5-Azaspiro[2.4]heptane-6-carboxylic acid hydrochloride](/img/structure/B13692928.png)
